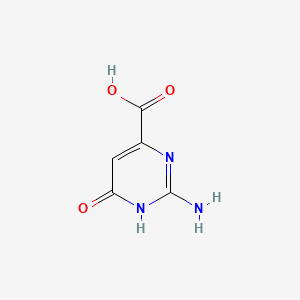

2-Aminoorotic acid

Description

2-Aminoorotic acid (hypothetical structure based on nomenclature) is a derivative of orotic acid (6-carboxyuracil), a pyrimidinecarboxylic acid involved in nucleotide biosynthesis. For instance, 2-aminopurine derivatives act as nucleic acid cross-linking agents , and 2-aminopyridine analogs inhibit enzymes . These compounds highlight the biochemical significance of amino-substituted heterocycles, which may extend to this compound in modulating enzymatic activity or nucleic acid interactions.

Properties

IUPAC Name |

2-amino-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-7-2(4(10)11)1-3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZBNZSWAVQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220029 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-52-0 | |

| Record name | 2-Aminoorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-hydroxypyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOOROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT4Y617LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoorotic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminoorotic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, alcohol derivatives, and various substituted aminoorotic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Aminoorotic acid has a wide range of applications in scientific research:

Biology: It plays a role in the study of nucleotide biosynthesis and metabolism, as it is a derivative of orotic acid, a key intermediate in pyrimidine biosynthesis.

Industry: It is used in the development of new materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of 2-aminoorotic acid and its complexes involves the inhibition of enzymes such as xanthine oxidase. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of xanthine to uric acid. This mechanism is particularly relevant in the context of its potential anticancer properties, as the inhibition of xanthine oxidase can lead to reduced oxidative stress and suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminopurine Derivatives

- Structure: Purine base with a 2-amino substitution (vs. orotic acid’s pyrimidine backbone).

- Function : Used as cross-linking agents in nucleic acids due to their ability to form covalent bonds with DNA/RNA .

- Key Difference: Unlike orotic acid, which is a pyrimidine precursor, 2-aminopurine derivatives are primarily synthetic tools for nucleic acid modification.

2-Aminopyridine Analogs

- Structure: Pyridine ring with a 2-amino group (vs. orotic acid’s pyrimidine-carboxylic acid).

- Function : Inhibit enzymes such as kinases and phosphatases .

- Key Difference: 2-Aminopyridine lacks the carboxylic acid moiety critical for orotic acid’s role in uridine synthesis.

2-(Hydroxyamino)acetic Acid

- Structure: Simple amino acid derivative with a hydroxyamino group (C₂H₅NO₃, CAS 3545-78-6) .

- Function: Potential chelating agent or intermediate in organic synthesis.

- Key Difference : Lacks the heterocyclic ring system of orotic acid, limiting its role in nucleotide metabolism.

2-Aminocyclooctane-1-Carboxylic Acid

- Structure: Cyclic amino acid with an 8-membered ring and amino-carboxylic acid groups .

- Function : Studied for conformational constraints in peptide design.

- Key Difference : The macrocyclic structure contrasts with orotic acid’s planar pyrimidine ring, affecting bioavailability and binding interactions.

Functional Comparison with Amino Acid Derivatives

and highlight non-canonical amino acids like 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid and isotopically labeled variants . These compounds share functional groups (amino and carboxylic acid) with 2-aminoorotic acid but differ in backbone complexity. For example:

- Bioactivity: While this compound (hypothetically) may interact with pyrimidine metabolic enzymes, branched-chain amino acids like (2S)-2-aminopentanoic acid are involved in protein synthesis and signaling .

- Applications: Non-canonical amino acids are used in drug design and metabolic studies , whereas orotic acid derivatives are precursors in nucleotide biosynthesis.

Data Table: Comparative Analysis of this compound and Analogous Compounds

*Theoretical molecular weight based on orotic acid (C₅H₄N₂O₄; MW 156.10 g/mol) with an added amino group.

Research Findings and Limitations

- Enzyme Interactions: 2-Aminopyridine analogs show inhibitory effects on kinases, suggesting that this compound might similarly target pyrimidine-processing enzymes .

- Structural Constraints: Cyclic amino acids like 2-aminocyclooctane-1-carboxylic acid exhibit restricted conformational flexibility, which could inform the design of this compound derivatives for targeted binding .

- Analytical Challenges: and emphasize the importance of amino acid analysis techniques (e.g., Waters Pico-Tag System) , which could be adapted to quantify this compound in biological matrices.

Limitations: The absence of direct references to this compound in the provided evidence necessitates extrapolation from structurally related compounds. Further experimental validation is required to confirm its properties and applications.

Biological Activity

2-Aminoorotic acid (2-AOA) is a derivative of orotic acid, a compound that plays a significant role in the biosynthesis of pyrimidine nucleotides. This article explores the biological activity of 2-AOA, focusing on its antioxidant properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the second carbon of the orotic acid structure. This modification enhances its biological activity compared to its parent compound. The molecular formula for 2-AOA is , and its structure allows it to participate in various biochemical pathways, particularly those involving nucleotide synthesis and oxidative stress modulation.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 2-AOA, particularly in scavenging free radicals and inhibiting oxidative damage. The compound has been shown to exhibit significant radical-scavenging activity against superoxide radicals, which are implicated in various pathological conditions, including cancer and neurodegenerative diseases.

The antioxidant mechanism of 2-AOA involves both hydrogen donation and electron transfer pathways. The effectiveness of these mechanisms can vary depending on the concentration and environmental conditions:

- Hydrogen Donation : At lower concentrations, 2-AOA acts primarily through hydrogen donation, reducing free radicals by providing hydrogen atoms.

- Electron Transfer : At higher concentrations, electron transfer becomes more prominent, allowing for more efficient scavenging of reactive oxygen species (ROS).

Case Studies and Experimental Data

- Scavenging Activity : In a study measuring the chemiluminescent scavenging index (CL-SI) against superoxide radicals generated from potassium superoxide (KO₂), 2-AOA showed significant scavenging ability. The IC₅₀ values for 2-AOA were determined to be approximately M, indicating effective antioxidant potential .

- Comparison with Complexes : When compared to gallium(III) complexes of 5-aminoorotic acid (GaAOA), 2-AOA demonstrated comparable antioxidant activity but with distinct mechanisms. GaAOA was found to be a more effective scavenger via electron transfer reactions, while 2-AOA showed better performance through hydrogen donation at certain concentrations .

- Physiological Relevance : The antioxidant activity of 2-AOA was confirmed at physiological pH (7.45), suggesting its potential utility in preventing oxidative cellular damage in healthy tissues . This property is particularly relevant in conditions associated with increased oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | IC₅₀ Value (M) | Primary Mechanism | Secondary Mechanism |

|---|---|---|---|

| This compound (2-AOA) | Hydrogen Donation | Electron Transfer | |

| Gallium(III) Complex (GaAOA) | Electron Transfer | Hydrogen Donation |

Potential Therapeutic Applications

Given its antioxidant properties, 2-AOA may have therapeutic implications in various fields:

- Cancer Therapy : By mitigating oxidative stress, 2-AOA could enhance the efficacy of certain chemotherapeutic agents while protecting healthy cells from damage.

- Neuroprotection : The ability to scavenge free radicals suggests potential applications in neurodegenerative diseases where oxidative stress plays a crucial role.

- Metabolic Disorders : As an intermediate in pyrimidine metabolism, 2-AOA may also influence metabolic pathways related to nucleotide synthesis and cellular energy production.

Q & A

Q. What analytical methods are recommended for quantifying 2-Aminoorotic acid in experimental samples?

Amino acid analysis (AAA) using high-performance liquid chromatography (HPLC) coupled with mass spectrometry is a standard approach. Key considerations include:

- Sample preparation : Ensure samples are free of contaminants (e.g., salts, lipids) via precipitation or filtration. Dry samples should be reconstituted at 0.5–2 mg/mL in compatible solvents .

- Calibration : Use isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) to correct for matrix effects and instrument variability .

- Validation : Conduct time-course studies to assess hydrolysis stability and validate repeatability with triplicate runs .

Q. How can researchers confirm the structural identity of synthesized this compound?

A multi-technique approach is essential:

- Spectroscopy : Use nuclear magnetic resonance (NMR) to verify the α-amino group and carboxylate positions. X-ray crystallography provides atomic-level structural confirmation if crystalline forms are obtainable .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns against reference databases .

- Chromatographic purity : Pair HPLC with UV/fluorescence detection to assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How should researchers resolve contradictions in functional data (e.g., antioxidative vs. pro-oxidative effects) for this compound?

Discrepancies often arise from methodological differences. To address this:

- Standardize assays : Compare results across multiple platforms (e.g., DPPH radical scavenging vs. ORAC assays) and control for pH, temperature, and solvent conditions .

- Dose-response analysis : Establish a linear range for activity, as non-linear effects may explain conflicting outcomes .

- Mechanistic studies : Use electron paramagnetic resonance (EPR) to directly detect free radical interactions or LC-MS to identify oxidation byproducts .

Q. What strategies optimize the synthesis of this compound derivatives for targeted applications (e.g., enzyme inhibition)?

- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during peptide coupling .

- Stereochemical control : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) to ensure enantiopurity, critical for biological activity .

- Post-synthetic modification : Introduce fluorinated or photoactivatable moieties to enhance bioavailability or enable tracking in cellular systems .

Q. How do disease-specific models (e.g., renal or metabolic disorders) influence the experimental design for studying this compound?

- Model selection : Use in vivo models (e.g., CKD rodents) with documented amino acid metabolism dysregulation. Monitor urinary excretion rates and plasma clearance .

- Endpoint customization : Include biomarkers like serum creatinine (renal function) or glutathione levels (oxidative stress) to contextualize findings .

- Data normalization : Account for baseline amino acid profile variations between healthy and diseased cohorts using multivariate statistical analysis .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing amino acid interaction networks involving this compound?

- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLSR) to identify co-varying amino acids in metabolic pathways .

- Network modeling : Use tools like Cytoscape to map interactions between this compound and enzymes (e.g., orotate phosphoribosyltransferase) .

- Error mitigation : Report confidence intervals for kinetic parameters (e.g., Km, Vmax) derived from Michaelis-Menten curves .

Q. How can researchers ensure reproducibility in longitudinal studies involving this compound?

- Batch controls : Include reference samples in each analytical batch to detect instrument drift .

- Blinding protocols : Mask sample identities during data collection and analysis to reduce bias .

- Open data practices : Share raw chromatograms, spectra, and statistical code in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.